molecular formula C8H6BrFN2 B11875906 4-Bromo-7-fluoro-3-methyl-1H-indazole

4-Bromo-7-fluoro-3-methyl-1H-indazole

Cat. No.: B11875906
M. Wt: 229.05 g/mol
InChI Key: JIYDWJHFEWTBDX-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-3-methyl-1H-indazole ( 3079421-26-1) is a halogen-substituted indazole derivative intended for research and development as a key synthetic intermediate . The indazole scaffold is a prominent nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its remarkable biological activities and therapeutic potential . This compound is specifically functionalized with bromine and fluorine atoms on the fused benzene ring, which are classic handles for further chemical elaboration. The bromo substituent is an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse carbon or nitrogen-based fragments . The electron-withdrawing fluoro group can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability, and may also serve as a hydrogen bond acceptor in interactions with biological targets . The methyl group at the 3-position provides steric definition and can influence the overall molecular shape. Indazole-based compounds are present in several approved drugs and clinical candidates. For instance, drugs like Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Entrectinib (a TRK inhibitor for solid tumors) underscore the pharmacological relevance of the indazole core in oncology . Beyond oncology, indazole derivatives have demonstrated a broad spectrum of biological activities in research, including anti-inflammatory, antimicrobial, and antiviral properties . As such, this compound serves as a versatile building block for constructing novel molecules for screening against these and other therapeutic targets. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrFN2

Molecular Weight

229.05 g/mol

IUPAC Name

4-bromo-7-fluoro-3-methyl-2H-indazole

InChI

InChI=1S/C8H6BrFN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12)

InChI Key

JIYDWJHFEWTBDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C(C2=NN1)F)Br

Origin of Product

United States

Iii. Mechanistic Investigations of 4 Bromo 7 Fluoro 3 Methyl 1h Indazole Formation and Reactivity

Reaction Mechanisms of Indazole Core Formation

The construction of the indazole ring system can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. For a polysubstituted indazole such as 4-bromo-7-fluoro-3-methyl-1H-indazole, the regiochemical outcome of the cyclization is of paramount importance. The primary approaches to indazole synthesis involve carbon-hydrogen (C-H) functionalization, nitrogen-nitrogen (N-N) bond formation, and intramolecular cyclization reactions.

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of functionalized indazoles. nih.gov These reactions typically involve the directed activation of a C-H bond on an aromatic precursor, followed by annulation to form the pyrazole (B372694) ring. For the synthesis of a 1H-indazole, a plausible C-H activation strategy could involve a starting material with a directing group that facilitates the cyclization.

A general mechanistic cycle for a rhodium(III)-catalyzed C-H activation/annulation reaction to form a 1H-indazole is depicted below. The reaction often starts with the coordination of a directing group on the substrate to the metal center, followed by C-H activation to form a metallacyclic intermediate. Subsequent coordination and insertion of a coupling partner, followed by reductive elimination and protodemetalation, leads to the final indazole product. nih.gov The regioselectivity of the C-H activation is dictated by the position of the directing group and the electronic and steric properties of the substituents on the aromatic ring. In the case of a precursor to this compound, the presence of both electron-withdrawing halogens and an electron-donating methyl group would influence the site of C-H activation.

Table 1: Key Steps in a Representative Rh(III)-Catalyzed C-H Activation/Annulation for Indazole Synthesis

Step Description Intermediate
1 Coordination The directing group of the substrate coordinates to the Rh(III) catalyst.
2 C-H Activation Intramolecular C-H bond cleavage occurs to form a rhodacycle intermediate.
3 Coordination/Insertion The coupling partner (e.g., an alkyne or diazo compound) coordinates to the rhodium center and inserts into the Rh-C bond.
4 Reductive Elimination The C-N or C-C bond is formed, leading to the cyclized product.

This table presents a generalized mechanism. The specific intermediates and reaction conditions can vary depending on the catalyst, directing group, and substrates used.

A significant number of indazole syntheses rely on the formation of the N-N bond as a key step in the cyclization process. These methods often involve the reaction of a hydrazine (B178648) derivative with a suitable carbonyl compound or an ortho-functionalized aromatic precursor. One prominent example is the Davis-Beirut reaction, which allows for the synthesis of 2H-indazoles and related heterocycles through an N-N bond-forming heterocyclization. organic-chemistry.orgorganic-chemistry.org While the target molecule is a 1H-indazole, understanding N-N bond formation mechanisms is fundamental.

A common strategy involves the oxidative cyclization of 2-aminomethyl-phenylamines. organic-chemistry.org The proposed mechanism for this type of reaction initiates with the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate. This is followed by an intramolecular nucleophilic attack of the aminomethyl nitrogen onto the nitroso group, leading to a cyclized intermediate. Subsequent dehydration yields the final indazole product. The nature of the substituents on the aromatic ring can influence the rate and efficiency of both the oxidation and the cyclization steps. Halogen substituents, being electron-withdrawing, can affect the nucleophilicity of the amino groups.

Intramolecular cyclization reactions are a cornerstone of indazole synthesis. A classic and versatile method is the intramolecular Ullmann-type condensation. This reaction typically involves the copper-catalyzed cyclization of an ortho-haloarylhydrazone. researchgate.net For the synthesis of this compound, a plausible precursor would be a 2-bromo-5-fluoro-3-methylphenylhydrazone derivative.

The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination of the C-N bond to form the indazole ring and regenerate the active Cu(I) catalyst. The presence of both a bromine and a fluorine atom on the aromatic ring of the precursor would influence the reactivity, with the C-Br bond being more susceptible to oxidative addition than the C-F bond.

Table 2: Proposed Key Steps in the Intramolecular Ullmann Cyclization for a Substituted 1H-Indazole | Step | Description | |---|---| | 1 | Deprotonation | A base deprotonates the hydrazone nitrogen, increasing its nucleophilicity. | | 2 | Oxidative Addition | The ortho-halo (e.g., bromo) group undergoes oxidative addition to a Cu(I) catalyst, forming a Cu(III) intermediate. | | 3 | Reductive Elimination | Intramolecular C-N bond formation occurs via reductive elimination from the Cu(III) center. | | 4 | Catalyst Regeneration | The active Cu(I) catalyst is regenerated. |

This table outlines a generally accepted mechanism for the Ullmann-type reaction.

Tautomerism in Indazole Systems: 1H- vs. 2H-Indazole Preferences

Indazole and its derivatives can exist in two principal tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.netresearchgate.net The relative stability of these tautomers is a critical aspect of their chemistry, influencing their physical properties, reactivity, and biological activity. The position of the tautomeric equilibrium is governed by a delicate interplay of electronic, steric, and solvent effects. researchgate.netresearchgate.net For unsubstituted indazole in the gas phase and in nonpolar solvents, the 1H-tautomer is generally the more stable form. researchgate.net

The substituents on the indazole ring play a pivotal role in modulating the tautomeric equilibrium. The electronic nature of the substituents is a key determinant. Electron-withdrawing groups and electron-donating groups can differentially stabilize or destabilize the two tautomers.

In the case of this compound, we have two electron-withdrawing halogen atoms (bromine at C4 and fluorine at C7) and one electron-donating methyl group at C3.

Bromine and Fluorine: As electron-withdrawing groups, halogens tend to decrease the electron density in the benzene (B151609) ring. Their effect on the pyrazole ring and the tautomeric equilibrium is more complex. Theoretical studies on substituted indazoles have suggested that electron-withdrawing groups can influence the relative stabilities of the 1H and 2H tautomers. researchgate.net The strong electronegativity of the fluorine atom at the 7-position, adjacent to the N1 position in the 1H-tautomer, could potentially destabilize this form through inductive effects. Conversely, the bromine at the 4-position is further away and its influence might be less pronounced.

Methyl Group: The electron-donating methyl group at the 3-position is expected to increase the electron density in the pyrazole ring. This can influence the basicity of the nitrogen atoms and thereby affect the tautomeric preference. Generally, an electron-donating group at the C3 position is thought to favor the 1H-tautomer. organic-chemistry.org

Table 3: Representative Calculated Relative Energies of 1H- and 2H-Indazole Tautomers with Various Substituents

Substituent(s) Position(s) More Stable Tautomer ΔE (kcal/mol) (2H - 1H)
None - 1H +3.6
3-NO₂ 3 1H +1.5
5-NO₂ 5 1H +4.2
3-CH₃ 3 1H +3.8

Data is illustrative and based on theoretical calculations for monosubstituted indazoles. The values can vary depending on the computational method and the presence of other substituents. A positive ΔE indicates that the 1H-tautomer is more stable. researchgate.net

The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. researchgate.net Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. The 2H-indazole tautomer generally possesses a larger dipole moment than the 1H-tautomer. researchgate.net Consequently, an increase in solvent polarity is expected to shift the equilibrium towards the 2H-form.

Table 4: General Trends of Solvent Effects on the 1H/2H Tautomeric Ratio of Indazoles

Solvent Polarity Expected Effect on Equilibrium
Hexane Nonpolar Favors the less polar tautomer (generally 1H)
Dichloromethane Moderately Polar May show a mixture of tautomers
Acetonitrile Polar Aprotic Tends to stabilize the more polar tautomer (generally 2H)

This table provides a qualitative overview of expected solvent effects on indazole tautomerism.

Regioselectivity in Substitution Reactions of 1H-Indazoles

The indazole core is an ambivalent nucleophile, presenting multiple reactive sites for substitution reactions. The regiochemical outcome of these reactions is a complex interplay of electronic and steric factors inherent to the substrate, as well as the specific reaction conditions employed. Understanding the mechanisms that govern this selectivity is crucial for the rational design and synthesis of specifically substituted indazole derivatives like this compound.

Direct alkylation of the 1H-indazole scaffold is a common strategy for derivatization but often leads to the formation of a mixture of N1 and N2 alkylated regioisomers. beilstein-journals.orgnih.govbeilstein-journals.org The selectivity of this transformation is dictated by a delicate balance of thermodynamic and kinetic factors, which can be manipulated by the choice of substituents, base, solvent, and alkylating agent. researchgate.netnih.govbeilstein-journals.org

A fundamental aspect governing this reactivity is the annular tautomerism of the indazole ring. beilstein-journals.org The system exists as two primary tautomers: the 1H-indazole, which possesses a benzenoid structure, and the 2H-indazole, which has a quinonoid form. beilstein-journals.org The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.orgbeilstein-journals.orgwuxibiology.com For alkylation to occur at the N1 position, the reaction must proceed from the less stable 2H-tautomer, or the indazole anion must adopt a conformation that allows attack at N1. wuxibiology.com

The regioselectivity is profoundly influenced by the electronic nature of substituents on the indazole ring. Electron-withdrawing groups (EWGs) located on the carbocyclic ring, particularly at the C7 position, have been demonstrated to confer excellent N2 regioselectivity. researchgate.netnih.govbeilstein-journals.org For instance, indazoles substituted with nitro (-NO₂) or methyl carboxylate (-CO₂Me) groups at C7 show N2 selectivity of ≥96%. researchgate.netnih.govbeilstein-journals.org This effect is highly relevant to this compound, as the fluorine atom at C7 is strongly electron-withdrawing, thus promoting alkylation at the N2 position.

Conversely, steric hindrance plays a critical role, especially from substituents at the C3 position. Bulky groups at C3 tend to favor N1 alkylation. wuxibiology.com Studies on 3-substituted indazoles revealed that sterically demanding groups like tert-butyl result in greater than 99% N1 regioselectivity. researchgate.netnih.govbeilstein-journals.org The 3-methyl group in the target compound is relatively small, suggesting that steric effects may be less dominant than the electronic influence of the C7-fluoro substituent.

Reaction conditions are a key tool for directing the outcome of indazole alkylation. The choice of base and solvent system can invert the selectivity. A combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity, particularly with electron-deficient indazoles. nih.govresearchgate.netnih.gov This preference is sometimes rationalized by a proposed coordination of the sodium cation between the N2 nitrogen and an electron-rich atom in a C3 substituent. beilstein-journals.orgresearchgate.net In contrast, Mitsunobu conditions (e.g., with n-pentanol) show a strong kinetic preference for the N2 product. beilstein-journals.org Similarly, alkylation under acidic conditions generally favors the N2 position. researchgate.netresearchgate.net

Substituent/ConditionPositionPredominant ProductSelectivity (N1:N2 Ratio)Reference(s)
C7-NO₂ / C7-CO₂MeC7N2≤ 4:96 researchgate.net, nih.gov, beilstein-journals.org
3-tert-butylC3N1> 99:1 researchgate.net, nih.gov, beilstein-journals.org
NaH in THF-N1High N1 selectivity reported researchgate.net, nih.gov, nih.gov
Mitsunobu Conditions-N21:2.5 beilstein-journals.org
Acidic Conditions-N2High N2 selectivity reported wuxibiology.com, researchgate.net, researchgate.net

Electrophilic aromatic substitution (SₑAr) on the indazole nucleus is another critical pathway for its functionalization. The inherent reactivity and the regiochemical outcome of SₑAr are governed by the directing effects of the substituents already present on the bicyclic ring system. lumenlearning.comwikipedia.org The indazole ring itself is considered an electron-rich heterocycle, making it more reactive towards electrophiles than benzene. nih.gov

In the specific case of this compound, the benzene portion of the molecule contains three substituents whose electronic effects collectively determine the position of any subsequent electrophilic attack. The available positions for substitution are C5 and C6. The directing influence of each substituent is analyzed based on established principles of physical organic chemistry. libretexts.orgunizin.org

4-Bromo Group: Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the intermediate carbocation (the arenium or sigma complex) through resonance. unizin.org The bromine at C4 will direct incoming electrophiles to its ortho position (C5) and its para position (C7, which is already substituted).

7-Fluoro Group: Similar to bromine, fluorine is a deactivating, ortho, para-directing group. unizin.org It will direct electrophiles to its ortho position (C6) and its para position (C4, which is already substituted).

Attack at C5: This position is ortho to the directing 4-bromo group and para to the directing 7-fluoro group. Since both existing halogens direct to this position, it is a highly probable site for electrophilic substitution.

Attack at C6: This position is ortho to the directing 7-fluoro group.

SubstituentPositionElectronic EffectDirecting Effect
-CH₃C3Activating (Weak)Ortho, Para
-BrC4Deactivating (Weak)Ortho, Para
-FC7Deactivating (Weak)Ortho, Para

Nucleophilic aromatic substitution (SₙAr) provides a powerful method for the synthesis and modification of indazoles, particularly those bearing electron-withdrawing substituents. nih.govjuniperpublishers.com This reaction pathway is fundamentally different from SₑAr and proceeds via a well-established two-step addition-elimination mechanism. stackexchange.comwikipedia.org

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group. This is typically the rate-determining step as it involves the disruption of the aromatic system to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comcore.ac.ukmasterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, which restores the aromaticity of the ring and yields the substituted product. stackexchange.comcore.ac.uk

For an SₙAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance.

A distinctive feature of the SₙAr mechanism is the reactivity trend of halide leaving groups, which is F > Cl > Br > I. wikipedia.orgmasterorganicchemistry.com This order is the reverse of that observed in Sₙ1 and Sₙ2 reactions and is a direct consequence of the mechanism. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. stackexchange.com This effect powerfully polarizes the carbon-halogen bond and stabilizes the anionic Meisenheimer complex formed during the rate-determining addition step, thereby lowering the activation energy and increasing the reaction rate. stackexchange.commasterorganicchemistry.com Since the carbon-halogen bond is broken in the fast, non-rate-determining second step, the high strength of the C-F bond does not impede the reaction. masterorganicchemistry.com

In the context of this compound, the 7-fluoro substituent makes the carbocyclic ring susceptible to SₙAr. A strong nucleophile could potentially displace either the fluorine at C7 or the bromine at C4. Based on the established leaving group ability in SₙAr reactions, the fluorine atom is a much more likely leaving group than bromine. wikipedia.orgimperial.ac.uk Therefore, under suitable SₙAr conditions, this compound would be expected to react with nucleophiles preferentially at the C7 position to yield 7-substituted-4-bromo-3-methyl-1H-indazoles. This reactivity is also a key consideration in the synthesis of such molecules, where an intramolecular SₙAr cyclization onto a fluorinated benzene ring is a common strategy to construct the indazole core. nih.gov

FeatureDescription
Mechanism Two-step Addition-Elimination
Intermediate Meisenheimer Complex (Resonance-stabilized carbanion)
Rate-Determining Step Nucleophilic Attack (Addition)
Required Ring Activation Strong Electron-Withdrawing Groups (e.g., -NO₂, -CN, -F)
Halogen Leaving Group Reactivity F > Cl > Br > I

Iv. Computational and Theoretical Studies on 4 Bromo 7 Fluoro 3 Methyl 1h Indazole and Indazole Analogues

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in the study of heterocyclic compounds, including the indazole family. DFT methods offer a favorable balance between computational cost and accuracy for predicting the electronic properties and reactivity of molecules.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For various indazole derivatives, DFT calculations have been used to determine these parameters. For instance, a study on novel indazole derivatives revealed that certain substitutions could significantly alter the HOMO-LUMO energy gap, thereby tuning the molecule's reactivity. nih.govrsc.org While specific calculations for 4-Bromo-7-fluoro-3-methyl-1H-indazole are not widely published, studies on analogous fluorinated and brominated aromatic compounds show that halogen substitution significantly lowers the energies of both HOMO and LUMO levels due to the high electronegativity of the halogen atoms. umons.ac.beresearchgate.net This general effect suggests that the fluorine and bromine atoms in this compound would lead to a stabilization of its frontier orbitals.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Indazole Analogues (Calculated via DFT)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
1-Butyl-1H-indazole-3-carboxamide -6.29 -1.81 4.48 irjweb.comnih.gov
4-Bromo-1H-indazole Not Specified Not Specified Not Specified researchgate.net

DFT calculations are instrumental in mapping the energy landscapes of chemical reactions, including the synthesis of indazole derivatives. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy, which is the energetic barrier that must be overcome for a reaction to proceed. This information is vital for understanding reaction mechanisms and optimizing synthetic conditions. researchgate.netnih.gov

For instance, mechanistic studies on the synthesis of functionalized 1H-indazoles have employed DFT to elucidate the roles of transition-metal catalysts. researchgate.netnih.gov These calculations can reveal the step-by-step mechanism, such as C-H bond activation and subsequent bond formations, providing a detailed picture of the reaction pathway. researchgate.net While a specific energy landscape for the synthesis of this compound is not detailed in the available literature, the principles from studies on other indazoles, such as those involving palladium or rhodium catalysis, would be applicable in predicting its formation pathways. researchgate.net

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. nih.govresearchgate.net The relative stability of these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological activity. nih.gov

Computational studies, often using DFT and other high-level ab initio methods, have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form. nih.govchemicalbook.comresearchgate.net The energy difference is typically in the range of a few kcal/mol. chemicalbook.comresearchgate.net For the parent indazole molecule, the 1H-tautomer is reported to be more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov The presence of substituents can influence this energy difference, but the 1H form generally remains predominant. researchgate.net DFT calculations can also model the transition state for the interconversion between tautomers, thus providing the energy barrier for this process. researchgate.net

Table 2: Calculated Relative Stabilities of Indazole Tautomers

Tautomer System Method Energy Difference (1H vs. 2H) Predominant Tautomer Reference
Indazole MP2/6-31G** 15 kJ·mol⁻¹ 1H nih.gov
Indazole Theory 3.6 kcal/mol 1H chemicalbook.comresearchgate.net

The distribution of electron density in a molecule can be quantified by calculating atomic charges. This helps in identifying electrophilic and nucleophilic sites within the molecule. Furthermore, the Fukui index is a reactivity descriptor derived from DFT that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. rowansci.comresearchgate.net

The Fukui function, f(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes. rowansci.com Condensed Fukui indices for a particular atom can predict its reactivity. rowansci.comresearchgate.net For instance, a higher value of the Fukui index for electrophilic attack (f-) on a nitrogen atom suggests it is a likely site for reaction with an electrophile. nih.gov Recent studies on the regioselective alkylation of substituted indazoles have used NBO analyses to calculate partial charges and Fukui indices for the N1 and N2 atoms, finding that the N1 atom is typically more electronegative and has a larger Fukui index, supporting its greater nucleophilicity. nih.gov

Molecular Modeling and Simulation Approaches

Beyond quantum mechanical calculations on single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments and their interactions with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. derpharmachemica.comresearchgate.netjocpr.comtandfonline.com This method is widely used in drug discovery to understand how potential drug molecules, such as indazole derivatives, might interact with biological targets. derpharmachemica.comresearchgate.net

The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding affinity. jocpr.com Docking studies on various indazole analogues have successfully predicted their binding modes to target proteins, such as enzymes or receptors. derpharmachemica.comtandfonline.com For example, studies have shown that substituted indazoles can form key interactions, like hydrogen bonds and hydrophobic contacts, with amino acid residues in the active site of enzymes like aromatase or trypanothione (B104310) reductase. derpharmachemica.comtandfonline.com The binding energy, calculated from these simulations, provides an estimate of the ligand's affinity for the target. derpharmachemica.comjocpr.com While specific docking studies for this compound were not found, the general principles and findings from studies on other indazoles are highly relevant for predicting its potential biological interactions. derpharmachemica.comresearchgate.netjocpr.comtandfonline.com

Table 3: Examples of Molecular Docking Results for Indazole Analogues

Indazole Derivative Target Protein (PDB ID) Predicted Binding Energy (kcal/mol) Key Interacting Residues Reference
Substituted Indazole (5f) Aromatase (3EQM) -8.0 Arg115 derpharmachemica.com
Substituted Indazole (5g) Aromatase (3EQM) -7.7 Arg115, Thr310, Leu372, Leu477 derpharmachemica.com
Indazole-3-carboxamide (8v, 8w, 8y) Renal Cancer-related Protein (6FEW) Highest among tested derivatives Not Specified nih.govrsc.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For indazole derivatives, MD simulations provide critical insights into their conformational stability and dynamic behavior when interacting with biological targets. These simulations can confirm the stability of docking poses, reveal key interactions, and elucidate the dynamic nature of the ligand-receptor complex.

In studies involving indazole derivatives as inhibitors of targets like Hypoxia-inducible factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2), MD simulations have been employed to validate the results of molecular docking. nih.govresearchgate.net For instance, after docking the most potent indazole compounds into the active site of a target protein, MD simulations are run for extended periods (e.g., 100 nanoseconds) to observe the stability of the complex. nih.govresearchgate.netmdpi.com Key metrics monitored during these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked conformation. A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the active site and the complex has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein to identify flexible regions. It helps in understanding how different parts of the protein move and interact with the indazole ligand.

MD simulations on indazole analogues have shown that these compounds can be quite stable within the active sites of their target enzymes. nih.govresearchgate.net The simulations reveal that the stability is often maintained by a network of interactions, including hydrogen bonds and hydrophobic contacts with key amino acid residues, which persist throughout the simulation period. researchgate.netmdpi.com This dynamic view confirms that the binding mode predicted by static docking is energetically favorable and sustainable in a more physiologically relevant, dynamic environment. researchgate.netnih.gov

Binding Affinity Prediction Methodologies (e.g., Molecular Mechanics/Generalized Born Surface Area - MM/GBSA)

While molecular docking provides an initial estimate of binding affinity, more accurate predictions can be obtained using end-point free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This methodology calculates the binding free energy of a ligand to a protein by combining molecular mechanics energy terms with continuum solvation models. nih.gov The MM/GBSA method is often applied to snapshots extracted from an MD simulation trajectory to provide a more refined estimation of binding affinity than docking scores alone. nih.govmdpi.com

The binding free energy (ΔG_bind) is typically calculated as follows:

ΔG_bind = E_complex - (E_receptor + E_ligand)

This calculation involves terms for van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.govnih.gov

Studies on indazole derivatives have utilized MM/GBSA to analyze their binding affinities with targets such as the COX-2 enzyme. researchgate.net For example, a comparison of the binding free energy of a potent indazole derivative with a reference drug can be performed. researchgate.net The results often demonstrate that the indazole compounds have substantial binding affinities, corroborating the experimental findings. researchgate.net The energy components from the MM/GBSA calculation can also be decomposed to identify the key residues in the protein's active site that contribute most significantly to the binding energy, offering a deeper understanding of the interaction. rsc.org

The MM/GBSA approach generally yields better correlations with experimental binding affinities compared to standard docking scores, making it a valuable tool for ranking potential inhibitors and eliminating false positives from virtual screening campaigns. nih.govrsc.org

Table 1: Comparison of Binding Free Energy Components for an Indazole Derivative (BDF) and a Reference Drug (NPS) with COX-2 (3NT1)

Energy Component3NT1+BDF (kcal/mol)3NT1+NPS (kcal/mol)
ΔE_vdw-42.85-40.15
ΔE_ele-19.46-20.13
ΔG_gas-62.31-60.28
ΔG_sol29.5828.64
ΔG_bind -32.73 -31.64

Data adapted from a computational study on 1H-indazole analogs as anti-inflammatory agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org For indazole derivatives, QSAR studies are instrumental in identifying the key structural features that govern their potency and selectivity, thereby guiding the design of new analogues with improved therapeutic properties. nih.govnih.gov

2D-QSAR Model Development and Validation

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with 2D structural descriptors, which are numerical representations of a molecule's physicochemical, electronic, and topological properties. frontiersin.orgresearchgate.net These models are relatively fast to develop and can provide valuable insights into the structural requirements for activity.

For a series of indazole derivatives, a typical 2D-QSAR study involves calculating a large number of descriptors. nih.gov Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) are then used to build a linear equation that links a selection of these descriptors to the observed biological activity (e.g., pIC50). researchgate.netgrowingscience.com

A study on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed a robust 2D-QSAR model using the MLR method. researchgate.netgrowingscience.com The resulting model showed a high correlation coefficient (r²) of 0.9512, indicating a strong correlation between the selected descriptors and the anticancer activity. researchgate.netgrowingscience.com

Validation is a critical step to ensure the reliability and predictive power of a QSAR model. nih.gov This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and robustness.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive r² (pred_r²) is a key metric for this assessment.

Statistically significant 2D-QSAR models for indazole derivatives have been reported with good internal (q² > 0.8) and external (pred_r² > 0.8) validation scores, confirming their predictive accuracy. researchgate.netgrowingscience.com

Table 2: Statistical Parameters of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors

ParameterValueDescription
0.9512Correlation coefficient (goodness of fit)
0.8998Cross-validated correlation coefficient (internal predictive ability)
pred_r²0.8661Predictive r-squared for the external test set (external predictive ability)

Data is based on a study of 109 indazole derivatives. researchgate.netgrowingscience.com

3D-QSAR Model Development and Validation

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond 2D descriptors by considering the 3D spatial arrangement of atoms. nih.govnih.gov These methods are particularly useful for understanding the steric and electrostatic interactions between a ligand and its receptor.

In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid. For each molecule, the steric and electrostatic fields are calculated at each grid point, and these values are used as descriptors. nih.govresearchgate.net PLS analysis is then used to correlate these field values with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govresearchgate.netyu.edu.jo

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show where bulk is unfavorable.

Electrostatic Contour Maps: Blue contours often represent areas where positive charges (or electron-donating groups) enhance activity, whereas red contours indicate where negative charges (or electron-withdrawing groups) are preferred.

3D-QSAR studies on indazole analogues have provided valuable structural frameworks for designing new, more potent inhibitors. nih.govresearchgate.net For example, a CoMSIA model for indazole derivatives might reveal that hydrophobic groups are favored in one region, while hydrogen-bond acceptors are preferred in another. researchgate.net Like 2D-QSAR models, 3D-QSAR models must be rigorously validated using internal and external validation techniques to ensure their statistical significance and predictive power. nih.govresearchgate.netnih.gov

Selection and Interpretation of Physicochemical, Electronic, and Steric Descriptors

The selection of appropriate descriptors is fundamental to building a meaningful QSAR model. frontiersin.org These descriptors quantify various aspects of a molecule's structure and are broadly categorized as physicochemical, electronic, and steric. frontiersin.orgmlsu.ac.in

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., logP), hydrophobicity, and polar surface area. frontiersin.orgfrontiersin.org For instance, a QSAR study on indazole estrogens suggested that the substitution of a polar group at a specific position on the indazole nucleus could be beneficial for receptor selectivity. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, such as Hammett constants (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net These descriptors can explain how electron-donating or electron-withdrawing groups influence activity.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. frontiersin.org Examples include molar refractivity (MR), molecular weight, and various topological indices (e.g., Kier & Hall connectivity indices). nih.gov In some QSAR models for indazoles, topological parameters have been shown to be important in defining their biological activity. nih.gov

The interpretation of the selected descriptors in the final QSAR equation provides direct guidance for drug design. For example, if a 2D-QSAR model for indazole derivatives shows a positive coefficient for a descriptor representing hydrophilicity, it suggests that increasing the hydrophilic character of the molecule at a specific position could lead to enhanced biological activity. researchgate.net

Prediction of Reactivity and Synthetic Feasibility through Computational Methods

Computational methods are also employed to predict the reactivity of molecules and assess the feasibility of synthetic routes. Density Functional Theory (DFT) is a quantum mechanical method widely used for this purpose. It can provide detailed insights into reaction mechanisms, transition states, and the regioselectivity of chemical reactions. beilstein-journals.org

For the synthesis of substituted indazoles, a common challenge is controlling the regioselectivity of reactions like N-alkylation, which can produce a mixture of N1- and N2-substituted products. beilstein-journals.org Computational studies using DFT can be used to evaluate the mechanisms of these reactions. By calculating the energies of different reaction pathways and transition states, researchers can predict which isomer is more likely to form under specific reaction conditions (e.g., choice of base and solvent). beilstein-journals.org

V. Spectroscopic and Crystallographic Characterization of 4 Bromo 7 Fluoro 3 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For fluorinated and nitrogen-containing heterocyclic compounds like 4-Bromo-7-fluoro-3-methyl-1H-indazole, multinuclear NMR experiments are particularly insightful.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number, type, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the indazole ring.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine and fluorine substituents. The fluorine atom, being highly electronegative, would typically cause a downfield shift for nearby protons. The coupling between adjacent protons (spin-spin coupling) would manifest as splitting patterns (e.g., doublets, triplets), which helps to establish their relative positions on the benzene (B151609) ring portion of the indazole core. The methyl group at the C3 position would likely appear as a singlet in the upfield region of the spectrum. The N-H proton of the indazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms.

The carbon atoms of the aromatic ring would appear in the downfield region (typically δ 110-160 ppm). The carbon atom attached to the fluorine (C7) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. Similarly, the carbon atom bonded to bromine (C4) would have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The C3 carbon bearing the methyl group and the C3a and C7a carbons at the ring junction would also have characteristic chemical shifts. The methyl carbon would resonate in the upfield region of the spectrum (around δ 10-20 ppm).

The table below illustrates the kind of data obtained from a ¹³C NMR experiment, with hypothetical chemical shifts based on known substituent effects on the indazole ring system.

Carbon Atom Hypothetical Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C3~140-145s
C3a~120-125d
C4~100-105s
C5~125-130d
C6~115-120d
C7~155-160d (¹JCF)
C7a~140-145d
CH₃~10-15q

Note: 's' denotes a singlet, 'd' a doublet, and 'q' a quartet. The multiplicities for aromatic carbons are influenced by long-range C-F couplings.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. Since ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR spectra are relatively easy to acquire and interpret. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C7 position.

The chemical shift of this fluorine signal provides information about its electronic environment. The coupling of the fluorine nucleus with neighboring protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can also be observed, providing valuable structural information. In related fluoro-indazole compounds, the ¹⁹F chemical shifts are often reported relative to a standard like CFCl₃. For example, in a similar environment, a fluorine atom on a benzene ring can have a chemical shift in the range of -100 to -140 ppm.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic structure and chemical environment of nitrogen atoms within a molecule. Although ¹⁵N has a low natural abundance and a negative magnetogyric ratio, modern NMR techniques allow for its observation. In this compound, there are two nitrogen atoms in the pyrazole (B372694) ring (N1 and N2).

The chemical shifts of the N1 and N2 atoms would be distinct, reflecting their different bonding environments (pyrrole-type vs. pyridine-type nitrogen). The tautomerism between the 1H and 2H forms of the indazole, if present in solution, could also be studied using ¹⁵N NMR, as the chemical shifts of the nitrogen atoms are sensitive to protonation and tautomeric state. The coupling of the nitrogen atoms to nearby protons can also provide through-bond connectivity information.

Solid-state NMR, particularly using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, provides structural information about molecules in their crystalline or amorphous solid forms. This is particularly useful for studying polymorphism, and for molecules that are insoluble or unstable in solution. For this compound, solid-state ¹³C and ¹⁵N CPMAS NMR could provide insights into the molecular structure in the solid state.

These experiments can reveal the presence of different tautomers or conformers in the crystal lattice, which may not be observable in solution due to rapid exchange. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₈H₆BrFN₂), the expected monoisotopic mass would be approximately 227.97 g/mol . A characteristic feature in the mass spectrum would be the isotopic pattern of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.

In addition to the molecular ion, mass spectrometry provides information about the fragmentation pattern of the molecule upon ionization. The fragmentation pathways can help to confirm the structure of the compound by identifying characteristic neutral losses or fragment ions. For example, the loss of a methyl radical (•CH₃) or a bromine atom (•Br) could be expected fragmentation pathways for this molecule.

The table below summarizes the expected key ions in the mass spectrum of this compound.

Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Description
[M]⁺~227.97~229.97Molecular ion
[M-CH₃]⁺~212.96~214.96Loss of a methyl radical
[M-Br]⁺~149.05-Loss of a bromine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum of absorption bands.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its key structural features: the N-H bond of the indazole ring, the aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, the C=C and C=N bonds of the bicyclic aromatic system, and the C-F and C-Br bonds. Analysis of these bands confirms the presence of the core indazole structure and its specific substituents. While the precise position of a peak can be influenced by the molecular environment, typical absorption ranges for these functional groups are well-established. nih.govresearchgate.net

The expected IR absorption frequencies for this compound are summarized in the table below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
N-H (indazole ring)Stretching3100 - 3400 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (methyl group)Asymmetric/Symmetric Stretching2920 - 2980
C=C / C=N (ring)Stretching1450 - 1650
N-H (indazole ring)Bending1500 - 1600
C-H (methyl group)Bending1375 - 1450
C-F (aryl-fluorine)Stretching1100 - 1300
C-Br (aryl-bromine)Stretching500 - 650

This interactive table outlines the principal vibrational frequencies anticipated for the identification of functional groups in this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Analysis of a single crystal of this compound would yield its exact molecular geometry. The core indazole ring system, being aromatic, is expected to be predominantly planar. nih.gov The substituents—bromine, fluorine, and methyl groups—would lie in or close to this plane. Crystallographic data provides precise measurements of all bond lengths and angles, confirming the connectivity and hybridization of the atoms. For instance, the C-C bond lengths within the benzene portion of the indazole ring would be intermediate between single and double bonds, characteristic of an aromatic system.

The table below presents typical or expected bond lengths for the key structural motifs in this compound, based on data from related heterocyclic structures. nih.gov

Bond Bond Type Expected Bond Length (Å)
C-CAromatic1.38 - 1.41
C-NAromatic Ring1.35 - 1.39
N-NAromatic Ring1.34 - 1.37
C-CH₃Single1.50 - 1.54
C-BrAromatic Carbon - Bromine1.88 - 1.92
C-FAromatic Carbon - Fluorine1.34 - 1.37

This interactive table provides expected values for key bond lengths, which can be precisely determined through X-ray crystallographic analysis.

Beyond individual molecular geometry, X-ray crystallography reveals the supramolecular architecture of the crystal, which is governed by intermolecular forces. For this compound, a key interaction is expected to be hydrogen bonding. The N-H group of the indazole ring can act as a hydrogen bond donor, while the lone pair on the sp²-hybridized nitrogen atom (N2) of an adjacent molecule can act as an acceptor. nih.gov This typically leads to the formation of hydrogen-bonded dimers or infinite chains, which are common structural motifs in crystalline indazoles. nih.govresearchgate.net

Additionally, the planar aromatic rings can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, may also play a role in directing the crystal packing.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of a compound and confirming its molecular weight. researchgate.net

In a typical LC-MS analysis of this compound, the sample is first passed through an LC column, which separates the target compound from any impurities, starting materials, or by-products. The eluent from the column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

A pure sample of this compound would ideally show a single sharp peak in the liquid chromatogram. The corresponding mass spectrum would display a peak corresponding to the molecular ion of the compound. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals of nearly equal intensity, separated by 2 m/z units. This isotopic pattern is a definitive signature for a monobrominated compound.

The calculated monoisotopic mass and expected m/z values for common adducts are listed below.

Identifier Formula Calculated Mass (Da)
Molecular FormulaC₈H₆BrFN₂-
Monoisotopic MassC₈H₆⁷⁹BrFN₂227.9702
[M+H]⁺C₈H₇⁷⁹BrFN₂⁺228.9780
[M+Na]⁺C₈H₆⁷⁹BrFN₂Na⁺250.9599
[M+K]⁺C₈H₆⁷⁹BrFN₂K⁺266.9339

This interactive table details the calculated exact mass and the expected mass-to-charge ratios for common adducts of this compound observed in mass spectrometry.

Vi. Structure Activity Relationship Sar Methodologies for Indazole Derivatives with Specific Substituents

General Principles and Methodologies of Structure-Activity Relationship Studies in Indazoles

The primary goal of SAR analysis is to identify the specific structural features, known as pharmacophores, that are essential for a compound's biological activity. pharmacologymentor.com This is achieved by systematically modifying the structure of a lead compound and observing the resulting changes in its biological effects. drugdesign.org In the context of indazole derivatives, this involves altering substituents at various positions (such as C3, C4, C5, C6, and C7) on the bicyclic ring system. nih.govnih.gov

Methodologies in SAR studies for indazoles typically involve:

Synthesis of Analogs: Chemists synthesize a series of related compounds where specific parts of the molecule are changed one at a time. wikipedia.org This could involve introducing different functional groups, altering the size or lipophilicity of a substituent, or changing its position on the indazole ring.

Biological Evaluation: The synthesized analogs are then tested in biological assays to measure their activity, such as their ability to inhibit a specific enzyme or bind to a receptor. nih.gov

Data Analysis: The results are analyzed to establish a relationship between the structural modifications and the observed biological activity. drugdesign.org For instance, studies have shown that aryl groups on the C3 and C6 positions of the indazole core can be crucial for certain inhibitory activities. nih.gov Similarly, substituents at the C4 and C6 positions have been found to play a vital role in the inhibition of the IDO1 enzyme. nih.gov

This iterative process of synthesis, testing, and analysis allows researchers to build a comprehensive understanding of the SAR for a particular class of indazole compounds, leading to the design of more potent and selective drug candidates. nih.govresearchgate.net Advanced computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are often employed to build mathematical relationships between chemical structure and biological activity, further refining the drug design process. wikipedia.orgbionity.com

Impact of Halogen Substitution (Bromine at C4, Fluorine at C7) on Molecular Interactions

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. researchgate.netnih.gov Their inclusion can significantly impact a molecule's binding affinity, selectivity, and metabolic stability. researchgate.net In 4-Bromo-7-fluoro-3-methyl-1H-indazole, the bromine at the C4 position and the fluorine at the C7 position introduce specific electronic and steric features that influence how the molecule interacts with its biological targets.

The introduction of halogens can lead to the formation of halogen bonds, which are non-covalent interactions between a covalently bonded halogen atom and a Lewis base. researchgate.netnih.gov These bonds are increasingly recognized as important for the stability of ligand-target complexes and can be comparable in strength to hydrogen bonds. researchgate.netacs.org The ability of halogens to form these stabilizing interactions is a key reason for their prevalence in medicinal chemistry. nih.gov

Halogens exert a dual electronic effect on aromatic rings like the benzene (B151609) portion of the indazole scaffold. quora.com

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). quora.comyoutube.com This electron withdrawal generally deactivates the aromatic ring towards electrophilic substitution. youtube.com

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. quora.com This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

In the case of this compound, both bromine and fluorine exhibit these competing effects. Fluorine has a very strong electron-withdrawing inductive effect but a weak resonance effect. quora.comacs.org Bromine has a weaker inductive effect than fluorine but a more significant p-π conjugation with the aryl ring. researchgate.net These electronic modifications alter the charge distribution across the indazole ring, influencing its ability to participate in electrostatic interactions, hydrogen bonds, and π-stacking with amino acid residues in a protein's binding site. acs.orgresearchgate.net

Table 1: Comparison of Electronic Properties of Halogen Substituents
HalogenElectronegativity (Pauling Scale)Inductive EffectResonance EffectOverall Effect on Aromatic Ring
Fluorine (F)3.98Strongly withdrawing (-I)Weakly donating (+M)Strong deactivation
Bromine (Br)2.96Moderately withdrawing (-I)Moderately donating (+M)Deactivation

Beyond their electronic influence, the size and shape of halogen substituents are critical for determining how a ligand fits into its binding site. researchgate.net The van der Waals radius of an atom dictates its steric bulk. Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom, meaning its introduction often causes minimal steric perturbation. nih.gov In contrast, bromine is significantly larger and can occupy more space within a binding pocket. researchgate.net

The strategic placement of a bulky bromine atom at the C4 position can enhance binding affinity by promoting favorable van der Waals contacts in a complementary pocket. acs.org Conversely, it could also introduce steric clashes that reduce affinity. The specific impact depends entirely on the topology of the target's active site. researchgate.net The fluorine at C7, being smaller, is less likely to cause steric hindrance and may contribute to improved membrane permeability. nih.gov The varying sizes of halogen substituents are a key tool for medicinal chemists to probe the dimensions of a binding site and optimize shape complementarity. acs.orgnih.gov

Role of Alkyl Substitution (Methyl at C3) in Modulating Indazole Activity

The C3 position of the indazole ring is a common site for substitution in the development of biologically active compounds. austinpublishinggroup.comchim.it Functionalization at this position has been shown to be a key factor in modulating the activity of many indazole-based inhibitors. mdpi.com The introduction of a small alkyl group, such as the methyl group in this compound, can have a profound effect on the molecule's properties and its interaction with biological targets.

SAR studies have repeatedly demonstrated the importance of the substituent at the C3 position. nih.gov For example, in a series of 3-substituted 1H-indazoles investigated for IDO1 enzyme inhibition, the nature of the carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for potent inhibitory activity. nih.gov In other cases, the presence of a methyl group at the C3 position has been reported to be well-tolerated with respect to in vitro potency, although sometimes an unsubstituted C3 position can lead to stronger activity. researchgate.net

The specific nature of the C3 substituent can influence:

Binding Affinity: The group can interact directly with the target protein through hydrophobic, steric, or hydrogen bonding interactions.

Selectivity: A carefully chosen substituent can exploit differences in the binding sites of related proteins to achieve selectivity.

Physicochemical Properties: The C3 group can affect the molecule's solubility, lipophilicity, and metabolic stability.

The development of methods for the direct and selective functionalization of the indazole C3 position is an active area of research, reflecting the importance of this position in modulating biological activity. mdpi.comnih.gov

The methyl group at the C3 position primarily influences molecular interactions through two mechanisms:

Steric Effects: While small, the methyl group is larger than a hydrogen atom and can thus influence the preferred conformation of the molecule. It can provide a better fit in a specific pocket or, conversely, create steric hindrance that prevents binding to an undesired target. nih.gov

The contribution of the C3-methyl group is highly context-dependent, relying on the specific architecture of the target binding site. Its presence can be essential for anchoring the molecule in a hydrophobic sub-pocket, thereby enhancing its potency and/or selectivity. acs.org

Table 2: Properties of Key Substituents on the Indazole Ring
PositionSubstituentvan der Waals Radius (Å)Key Interaction TypesPotential Role in SAR
C3Methyl (-CH₃)2.00Hydrophobic, van der WaalsFills hydrophobic pockets, provides steric influence
C4Bromine (-Br)1.85Halogen bonding, van der WaalsOccupies binding pockets, forms specific halogen bonds
C7Fluorine (-F)1.47Hydrogen/Halogen bonding, dipole interactionsModulates electronics with minimal steric bulk, can improve permeability

Positional Effects of Substituents on Structure-Property Relationships

The substitution pattern on the indazole ring plays a critical role in determining the biological activity of its derivatives. The electronic nature and size of the substituents, as well as their specific location on the C3, C4, and C7 positions, can lead to significant variations in efficacy and selectivity.

The C4, C7, and C3 positions of the indazole ring are frequently targeted for modification in drug discovery programs to optimize biological activity.

The C4 position is situated on the benzene portion of the indazole ring. Substituents at this position can influence the electronic environment of the entire bicyclic system. For instance, the introduction of a bromine atom at the C4 position, as in this compound, introduces a bulky and electronegative group. This can impact the molecule's ability to fit into a binding pocket and can also alter its pharmacokinetic properties. Studies on other indazole derivatives have highlighted the importance of the C4 position. For example, in a series of indazole-based inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), the presence and nature of substituents at the 4-position were found to be crucial for potent inhibitory activity. nih.gov

The C7 position , also on the benzenoid ring, is adjacent to the nitrogen at position 1 in the 1H-indazole tautomer. Substituents at this location can sterically influence the N-H group and affect hydrogen bonding interactions. A fluorine atom at the C7 position, which is a small and highly electronegative atom, can significantly alter the local electronic properties and potentially engage in hydrogen bonding with a biological target. The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance binding affinity and improve metabolic stability. mdpi.com For instance, in the development of VLA-4 inhibitors, a fluorine at the 7-position of a benzoxazole (B165842) core (an isostere of indazole) was found to confer potent activity. mdpi.com

The C3 position is on the pyrazole (B372694) ring of the indazole scaffold. This position is often a key site for introducing diversity and modulating the pharmacological activity of indazole derivatives. A methyl group at the C3 position is a relatively small and lipophilic substituent. Its presence can influence the molecule's orientation within a binding site and contribute to hydrophobic interactions. In the context of developing bromodomain-containing protein 4 (BRD4) inhibitors, a series of 3-methyl-1H-indazole derivatives were designed and shown to exhibit strong binding affinities. nih.gov The methyl group at C3 was a key feature of these potent inhibitors. nih.gov Furthermore, the functionalization at the C3 position is a widely explored strategy in the synthesis of various biologically active indazoles. chim.it

The following table summarizes the potential influence of the substituents of this compound based on findings from related indazole derivatives.

PositionSubstituentPotential Effects on Structure-Property Relationships
C4 Bromo- Increases lipophilicity. - Can participate in halogen bonding. - May introduce steric hindrance affecting binding. - Influences the electronic distribution of the aromatic system.
C7 Fluoro- Increases metabolic stability. - Can act as a hydrogen bond acceptor. - Modulates the acidity of the N1-proton. - Small size generally well-tolerated in binding pockets.
C3 Methyl- Provides a lipophilic interaction point. - Can influence the orientation of larger substituents. - Generally associated with good tolerance for biological activity in various indazole series.

To illustrate the concept of positional sensitivity, we can examine studies on other substituted indazoles. For example, in the development of N-alkylated indazoles, the position of substituents on the indazole ring was found to significantly influence the regioselectivity of N-alkylation, leading to either N1 or N2 isomers, which often exhibit distinct biological profiles. nih.gov A study on 2,3-disubstituted-hexahydro-2H-indazoles as antimicrobial agents found that the nature and position of substituents on the phenyl rings attached to the indazole core were critical for activity. nih.gov For instance, a 4-chlorophenyl or 4-fluorophenyl group at one position led to the most active compounds. nih.gov

Consider a hypothetical comparison of the target compound with a potential regioisomer where the positions of the bromo and fluoro atoms are swapped.

CompoundStructurePotential Differences in Properties
This compound 4-Bromo, 7-Fluoro- The fluorine at C7 could influence N1 acidity and interactions. - The bromine at C4 may have a more pronounced effect on the overall electronic nature of the benzene ring.
7-Bromo-4-fluoro-3-methyl-1H-indazole 7-Bromo, 4-Fluoro- The bromine at C7 would introduce significant steric bulk near the N1 position. - The fluorine at C4 might have a different electronic influence compared to being at C7.

This hypothetical comparison underscores how the specific placement of even the same substituents can be expected to alter the steric and electronic landscape of the molecule, thereby impacting its interaction with biological targets. The synthesis and biological evaluation of such regioisomers are essential steps in a comprehensive SAR study to identify the optimal substitution pattern for a desired therapeutic effect.

Vii. Future Research Directions and Advanced Applications of Indazole Chemistry

Design and Synthesis of Novel Indazole Derivatives for Targeted Research Objectives

The strategic placement of bromo, fluoro, and methyl groups on the 1H-indazole core of 4-Bromo-7-fluoro-3-methyl-1H-indazole provides a versatile starting point for the design and synthesis of new derivatives aimed at specific biological targets. The indazole scaffold is a key component in several FDA-approved small molecule drugs, particularly in oncology. rsc.org

Future research can focus on leveraging this core structure to develop potent and selective inhibitors for various therapeutic targets. For instance, indazole derivatives have shown significant promise as:

Kinase Inhibitors: Many indazole-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Structure-guided design has led to the discovery of indazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). nih.gov By modifying the this compound scaffold, novel derivatives could be synthesized to target these and other kinases implicated in diseases.

Epigenetic Modulators: Lysine-specific demethylase 1 (LSD1) has emerged as a significant target in cancer therapy. Recently, tranylcypromine-indazole hybrids have been designed as highly effective LSD1 inhibitors for the potential treatment of acute myeloid leukemia. nih.gov The 4-bromo and 7-fluoro substituents on the subject compound could be exploited to fine-tune interactions with the enzyme's active site.

Antiproliferative Agents: Researchers have synthesized series of indazole derivatives and evaluated their antiproliferative activity against various cancer cell lines. rsc.orgresearchgate.net These studies have identified compounds that induce apoptosis and inhibit cell migration and invasion, highlighting the potential to develop new anticancer agents from the this compound template. rsc.org

Interactive Table: Potential Target-Oriented Derivatives of this compound

Target Class Example Target Potential Modification on Indazole Core Therapeutic Area
Protein Kinases EGFR, VEGFR-2, FGFR Substitution at N1 or C5/C6 positions with various aryl or heterocyclic moieties. nih.govresearchgate.net Oncology
Epigenetic Enzymes LSD1 Hybridization with known pharmacophores like tranylcypromine. nih.gov Oncology (Leukemia)
Cell Cycle Regulators ERK1/2 Introduction of amide functionalities at the C3 position. nih.gov Oncology

Integration of Advanced Computational Techniques (e.g., AI/Machine Learning) in Indazole Research

The development of new drugs is a time-consuming and expensive process. bohrium.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. bohrium.compremierscience.com These computational tools can be powerfully integrated into research programs centered on indazole chemistry.

Key applications of AI/ML in this context include:

Predictive Modeling: AI and ML algorithms can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel indazole derivatives before they are synthesized. premierscience.comnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

High-Throughput Virtual Screening: Machine learning models, such as graph neural networks, can screen massive virtual libraries of potential molecules to identify those with the desired properties for a specific biological target. astrazeneca.com This approach can be used to explore the vast chemical space around the this compound scaffold.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with the desired target profile, it can generate novel indazole-based structures that have a high probability of being active and selective. jsr.org

Clinical Trial Optimization: AI can help predict the outcomes of clinical trials, potentially reducing costs and improving success rates by identifying patient populations most likely to respond to a new indazole-based drug. bohrium.com

The integration of AI and ML promises to significantly enhance the efficiency and success rate of discovering and developing new medicines derived from the indazole chemical class. bohrium.com

Innovative Synthetic Strategies for Complex Indazole Analogues and Libraries

The creation of diverse libraries of complex molecules is essential for drug discovery. Modern organic synthesis offers a powerful toolkit for elaborating on the this compound core. nih.gov The development of innovative and efficient synthetic methods is crucial for building pharmacologically relevant indazole scaffolds. nih.gov

Future synthetic research could focus on:

[3+2] Cycloaddition Reactions: The reaction of arynes with α-diazocarbonyl compounds is a powerful method for forming the indazole core. ucc.ie Exploring this and other cycloaddition strategies can provide access to a wide range of substituted indazoles that are not easily accessible through traditional methods. organic-chemistry.org

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an atom-economical strategy for modifying complex molecules. nih.gov Rhodium- and cobalt-catalyzed C-H activation reactions have been successfully employed to synthesize functionalized indazoles. nih.gov Applying these methods to this compound could enable the direct introduction of new functional groups at various positions.

Multi-Component Reactions: One-pot, multi-component reactions offer an efficient way to build molecular complexity from simple starting materials. caribjscitech.com For example, a three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, has been used to synthesize 2-aryl-2H-indazoles. caribjscitech.com Developing similar strategies starting from precursors to the target compound could streamline the synthesis of diverse indazole libraries.

Flow Chemistry: Continuous flow processing can offer advantages in terms of safety, scalability, and efficiency for certain synthetic transformations. ucc.ie Adapting key synthetic steps for indazole synthesis to flow conditions could facilitate the large-scale production of important intermediates and final compounds. ucc.ie

Exploration of New Chemical Reactivity and Transformations of Halogenated Indazoles

The bromine and fluorine atoms on the this compound ring are not merely static decorations; they are key functional groups that enable a wide range of subsequent chemical transformations. Halogen atoms can significantly alter the biological properties of molecules and serve as versatile synthetic handles for further modification. rsc.orgnih.gov

The exploration of the reactivity of this specific halogenation pattern is a promising avenue for future research:

Cross-Coupling Reactions: The bromine atom at the C4 position is a prime site for metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, dramatically expanding the chemical diversity of derivatives.

Selective Halogenation: Further regioselective halogenation of the indazole core can provide access to poly-halogenated derivatives. rsc.orgnih.gov Metal-free halogenation methods using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be fine-tuned to achieve mono- or poly-halogenation under environmentally friendly conditions. rsc.orgnih.gov The existing fluoro and bromo groups will influence the regioselectivity of these subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom at the C7 position can activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of nucleophiles at specific positions.

Directed Metalation: The substituents on the ring can direct metalation reactions (e.g., using lithium bases), allowing for the regioselective introduction of a wide range of electrophiles.

Interactive Table: Potential Transformations of Halogenated Indazoles

Reaction Type Reagents/Catalysts Position of Transformation Introduced Functional Group
Suzuki Coupling Palladium catalyst, boronic acid C4 (Bromo) Aryl, Heteroaryl
Buchwald-Hartwig Amination Palladium catalyst, amine C4 (Bromo) Amino group
Further Bromination N-Bromosuccinimide (NBS) C3, C5, or C6 Bromo
Further Chlorination N-Chlorosuccinimide (NCS) C3, C5, or C6 Chloro

By systematically exploring these and other transformations, chemists can unlock the full synthetic potential of this compound as a building block for new functional molecules.

Q & A

Q. What are the common synthetic routes for 4-Bromo-7-fluoro-3-methyl-1H-indazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of ortho-substituted benzaldehyde derivatives with hydrazine under controlled temperatures (60–80°C). Bromination steps often employ N-bromosuccinimide (NBS) in dichloromethane or acetonitrile, achieving yields of 65–80% . Substitution reactions (e.g., replacing bromine with other halogens) require palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to reduce side products . Optimization of solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hrs) is critical for reproducibility.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.2 ppm for indazole H-5; δ ~160 ppm for fluorinated carbons) .
  • X-ray crystallography : Resolves methyl and halogen positioning, with typical R-factor < 0.05 (e.g., C–Br bond length ~1.89 Å) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 243.98 for C₈H₆BrFN₂) .

Q. How does the compound’s reactivity compare to structurally similar indazoles?

The bromine at C-4 undergoes Suzuki-Miyaura coupling more readily than non-halogenated analogs (e.g., 85% yield with aryl boronic acids vs. <30% for 3-methylindazole). Fluorine at C-7 enhances electrophilic substitution resistance due to its electron-withdrawing effect . Comparative reactivity

Reaction TypeThis compound5-Bromo-6-fluoro analog
Suzuki Coupling (Yield)85%72%
Nitration (Rate)SlowModerate

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound’s bioactivity, and how can they be mitigated?

Challenges include:

  • Low aqueous solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or nanoformulation to enhance bioavailability .
  • Off-target effects in kinase assays : Employ isoform-selective inhibitors (e.g., ATP-competitive vs. allosteric) to isolate mechanism .
  • Metabolic instability : Conduct microsomal stability assays (e.g., t₁/₂ < 30 mins in rat liver microsomes) to guide structural modifications .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Contradictions often stem from:

  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives in Pd-catalyzed reactions) .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hrs) for IC₅₀ comparisons .
  • Crystallographic discrepancies : Re-refine X-ray data with software like SHELXL to validate bond angles/thermal parameters .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Structure-activity relationship (SAR) : Introduce electron-donating groups at C-3 (e.g., -OCH₃) to enhance binding affinity (ΔΔG ~-2.1 kcal/mol) .
  • Molecular docking : Use AutoDock Vina to predict binding poses in ATP pockets (e.g., RMSD < 2.0 Å vs. crystallographic data) .
  • Pharmacophore modeling : Identify critical hydrogen bond acceptors (e.g., fluorine at C-7) for target engagement .

Q. What safety considerations are critical when handling this compound in lab settings?

  • Hazard profile : Causes skin/eye irritation (GHS Category 2B); use nitrile gloves and fume hoods during synthesis .
  • Waste disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before aqueous disposal .
  • Storage : Store desiccated at -20°C to prevent hydrolytic degradation (t₁/₂ ~6 months) .

Methodological Resources

  • Synthetic Protocols : Refer to cyclization conditions in and substitution methodologies in .
  • Data Validation : Cross-reference crystallographic data () with computational models ().
  • Bioassay Design : Follow standardized kinase inhibition assays from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.